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Compound of Interest

Compound Name:
6-Amino-2-bromo-3-methylbenzoic

acid

Cat. No.: B124376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of the spectroscopic data for 6-Amino-2-bromo-3-
methylbenzoic acid. Due to the limited availability of direct experimental spectra for this

specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. To offer a

comparative reference, experimental ¹H NMR data for the closely related isomer, 2-bromo-3-

methylbenzoic acid, is also included. Detailed, generalized experimental protocols for acquiring

NMR, IR, and MS data for aromatic carboxylic acids are provided to guide researchers in their

analytical workflows.

Introduction
6-Amino-2-bromo-3-methylbenzoic acid is a substituted aromatic carboxylic acid of interest

in medicinal chemistry and drug development due to its potential as a scaffold or intermediate

in the synthesis of novel therapeutic agents. Accurate characterization of such molecules is

paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable for

confirming chemical structure and purity. This guide aims to provide a foundational dataset and

methodological framework for the spectroscopic analysis of this compound.

Chemical Structure:
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IUPAC Name: 6-Amino-2-bromo-3-methylbenzoic acid

Molecular Formula: C₈H₈BrNO₂

Molecular Weight: 230.06 g/mol

CAS Number: 1156838-26-4

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

2.1.1. Predicted ¹H NMR Data for 6-Amino-2-bromo-3-methylbenzoic acid

The following table summarizes the predicted proton NMR chemical shifts. These values are

estimated based on the electronic environment of the protons.

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.0-7.2 Doublet 1 Aromatic H (C4-H)

~ 6.6-6.8 Doublet 1 Aromatic H (C5-H)

~ 4.5-5.5 (broad) Singlet 2 Amino (-NH₂)

~ 2.2-2.4 Singlet 3 Methyl (-CH₃)

~ 11.0-13.0 (broad) Singlet 1
Carboxylic Acid (-

COOH)

2.1.2. Experimental ¹H NMR Data for 2-bromo-3-methylbenzoic acid (for comparison)

For comparative purposes, the experimental ¹H NMR data for the related isomer, 2-bromo-3-

methylbenzoic acid, is presented below. Note the absence of the amino group and the different

substitution pattern will alter the chemical shifts.
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.70 Triplet 3.9 Aromatic H

7.42 Doublet 7.2 Aromatic H

7.29 Triplet 7.6 Aromatic H

2.49 Singlet - Methyl (-CH₃)

2.1.3. Predicted ¹³C NMR Data for 6-Amino-2-bromo-3-methylbenzoic acid

The predicted carbon-13 NMR chemical shifts are outlined below.

Chemical Shift (δ, ppm) Assignment

~ 170-175 Carboxylic Acid (C=O)

~ 145-150 Aromatic C-NH₂

~ 135-140 Aromatic C-Br

~ 130-135 Aromatic C-H

~ 125-130 Aromatic C-CH₃

~ 115-120 Aromatic C-H

~ 110-115 Aromatic C-COOH

~ 20-25 Methyl (-CH₃)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for 6-Amino-2-bromo-3-methylbenzoic acid are listed

below.
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Wavenumber (cm⁻¹) Functional Group Description

3300-3500 (broad) N-H Stretch Amino group (-NH₂)

2500-3300 (broad) O-H Stretch Carboxylic acid (-COOH)

1680-1710 C=O Stretch Carboxylic acid carbonyl

1600-1650 N-H Bend Amino group

1450-1600 C=C Stretch Aromatic ring

1210-1320 C-O Stretch Carboxylic acid

1000-1100 C-N Stretch Amino group

600-800 C-Br Stretch Bromo substituent

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

2.3.1. Predicted Mass Spectrometry Data for 6-Amino-2-bromo-3-methylbenzoic acid

m/z Interpretation

230/232
Molecular ion peak [M]⁺, showing the isotopic

pattern for one bromine atom.

213/215 Loss of OH group from the carboxylic acid.

185/187 Loss of COOH group.

106 Loss of Br and COOH groups.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid aromatic

carboxylic acids.
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NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure complete

dissolution; gentle warming or sonication may be applied if necessary.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation

delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a

good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or

more) due to the lower natural abundance of ¹³C. Proton decoupling is typically used to

simplify the spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a

reference.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the

sample and the crystal.
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Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe.

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce

structural information.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Conclusion
This guide provides a foundational set of predicted and comparative spectroscopic data for 6-
Amino-2-bromo-3-methylbenzoic acid, along with standardized methodologies for its

analysis. While direct experimental data remains elusive in publicly accessible domains, the

information presented herein serves as a valuable resource for researchers in the fields of

chemical synthesis and drug development, enabling preliminary characterization and guiding

further empirical investigation. The provided protocols offer a robust starting point for obtaining

high-quality spectroscopic data for this and related compounds.
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To cite this document: BenchChem. [Spectroscopic Analysis of 6-Amino-2-bromo-3-
methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124376#spectroscopic-data-for-6-amino-2-bromo-3-
methylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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